molecular formula C6H8N2O2 B1212163 1-Methylthymine CAS No. 4160-72-9

1-Methylthymine

Cat. No. B1212163
CAS RN: 4160-72-9
M. Wt: 140.14 g/mol
InChI Key: GKMIDMKPBOUSBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methylthymine and its complexes has been explored through various chemical reactions. For instance, heteronuclear complexes involving 1-Methylthymine with transition metals like platinum and silver have been prepared, showcasing the molecule's ability to bind with metals through specific atoms such as N3 and O4 (Lippert & Neugebauer, 1980).

Molecular Structure Analysis

The molecular structure of 1-Methylthymine has been determined through various techniques, including gas electron diffraction (GED) and coupled cluster computations, revealing insights into its equilibrium structure and the effects of methylation on the flexibility and deformation of the pyrimidine ring (Vogt, Marochkin, & Rykov, 2015).

Chemical Reactions and Properties

1-Methylthymine participates in unique chemical reactions, such as forming complexes with transition metals. These reactions not only reveal the molecule's chemical behavior but also its potential in creating novel structures with specific properties. For example, the formation of heteronuclear complexes with cis-Pt(NH3)2+2 and Ag+ binding at N(3) and O(4), respectively, demonstrates its versatile chemical properties (Lippert & Neugebauer, 1980).

Physical Properties Analysis

Investigations into the vibrational spectra of 1-Methylthymine, through matrix isolation, solid-state, and theoretical studies, have provided detailed insights into its physical properties. These studies help in understanding the molecule's behavior under different conditions and its interactions with other molecules (Morzyk-Ociepa, Nowak, & Michalska, 2004).

Chemical Properties Analysis

The chemical properties of 1-Methylthymine, such as its ability to form hydrogen bonds and its reactivity towards electron addition or substitution, have been explored through neutron diffraction and spectroscopic methods. These studies highlight the molecule's role in biological systems and its potential applications in chemistry and biochemistry (Kvick, Koetzle, & Thomas, 1974).

Scientific Research Applications

1. Structural Analysis and Molecular Modeling

1-Methylthymine has been extensively studied for its structural properties, serving as a model for understanding the molecular dynamics of nucleobases. Vogt et al. (2015) employed gas electron diffraction and coupled cluster computations to determine the accurate equilibrium structure of 1-methylthymine, noting its role as a simple model of thymidine. This research revealed insights into the effects of methylation on the flexibility and deformation of the pyrimidine ring, important for understanding nucleobase behavior (Vogt, Marochkin, & Rykov, 2015).

2. Photodynamics and Excited-State Relaxation

Studies on the photoinduced excited-state relaxation dynamics of 1-methylthymine have been a focal point in understanding its photostability. Kunitski et al. (2011) and Nosenko et al. (2011) explored these dynamics using spectroscopy, contributing to the knowledge of how 1-methylthymine reacts to UV light. Their findings help in comprehending the stability and behavior of nucleobases under various light conditions, which is crucial in fields like photobiology and DNA repair mechanisms (Kunitski, Nosenko, & Brutschy, 2011) (Nosenko, Kunitski, & Brutschy, 2011).

3. Metal-Binding Interactions

Research into the metal-binding properties of 1-methylthymine has opened up potential applications in bioinorganic chemistry. Ruiz et al. (2007) synthesized and analyzed complexes of 1-methylthymine acting as a chelating ligand for palladium, demonstrating a novel metal-binding mode. This area of study is relevant for understanding and developing new types of metal-nucleobase interactions, which can have implications in medicinal chemistry and materials science (Ruiz et al., 2007).

4. Vibrational Spectroscopy and Molecular Interactions

Vibrational spectroscopy of 1-methylthymine provides valuable information on molecular interactions and bonding. Studies by Morzyk-Ociepa et al. (2004) and Petković et al. (2016) used spectroscopic techniques to explore the vibrational properties of 1-methylthymine, revealing details about hydrogen bonding and π-stacking interactions. These insights are crucial for understanding molecular behavior in various environments, including DNA and RNA structures (Morzyk-Ociepa, Nowak, & Michalska, 2004) (Petković, Ristić, & Etinski, 2016).

5. DNA Repair Mechanisms

The role of 1-methylthymine in DNA repair mechanisms has been investigated, particularly in the context of DNA damage caused by external agents. Koivisto et al. (2004) demonstrated that bacterial and human DNA dioxygenases can repair 3-methylthymine, a related compound, suggesting a potential pathway for repairing 1-methylthymine lesions as well. This research is crucial for understanding the cellular responses to DNA damage and for developing therapeutic strategies (Koivisto, Robins, Lindahl, & Sedgwick, 2004).

Safety And Hazards

When handling 1-Methylthymine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

Future research directions for 1-Methylthymine could involve further studies of its self-pairing mediated by two and three Ag (i) ions . This could pave the way for subsequent UV investigations of the multi-metal mediated base pairs .

properties

IUPAC Name

1,5-dimethylpyrimidine-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O2/c1-4-3-8(2)6(10)7-5(4)9/h3H,1-2H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMIDMKPBOUSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194426
Record name 1-Methylthymine
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Methylthymine

CAS RN

4160-72-9
Record name 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione
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Record name 1-Methylthymine
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Record name 1-Methylthymine
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Record name 1-Methylthymine
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Record name 4-hydroxy-1,5-dimethyl-1,2-dihydropyrimidin-2-one
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Record name 1-METHYLTHYMINE
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Synthesis routes and methods

Procedure details

Thymine (2.0 g, 16 mmol), hexamethyl-disilazane (32 mL) and trimethyl silylchloride (4.1 mL) were added in 100 mL mad apple-type flask with a magnetic stirrer and allowed to stir for 17 hr. at 140° C. until the reaction solution became transparent. After the reaction solution was cooled to 60° C., the solution was added with methyl-iodide (10 mL) and was allowed to stir for 29 hr. at 60° C. Then, the reaction solution was added with 6 N aqueous acetic acid solution (6 mL×10) and subjected to evaporation under reduced pressure. The residues were dissolved by the addition of 2-propanol and insolubles were filtered out. The filtrate was added with ethanol-water mixture. The object was recrystallized in ethanol-water mixture to give white solids (1.6 g, yield, 72%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,000
Citations
K Hoogsteen - Acta Crystallographica, 1963 - scripts.iucr.org
1-Methylthymine crystallizes in two monoclinic modifications. The space group of the more stable modification is P21/c; the unit cell dimensions are: a= 7.531, b= 12.091, c= 7.602/~; fl= …
Number of citations: 170 scripts.iucr.org
K Hoogsteen - Acta Crystallographica, 1963 - scripts.iucr.org
… -bonded complex between 1-methylthymine and 9-methyladenine … The 1-methylthymine and 9-methyladenine molecules form a … to 0 (9) of 1-methylthymine (2.846 A) and from N (3) of …
Number of citations: 768 scripts.iucr.org
LD Kosturko, C Folzer, RF Stewart - Biochemistry, 1974 - ACS Publications
… The 1-methylthymine structure is comparable to the free moiety determined by Hoogsteen (… (ll)- 1-methylthymine complex is considerably less than the uncomplexed 1-methylthymine. it …
Number of citations: 176 pubs.acs.org
F Guay, AL Beauchamp - Journal of the American Chemical …, 1979 - ACS Publications
… Attempts to isolatesolid samples of the complexes identified in solutions failed, but a 1:1 complex was obtained with the related ligand 1-methylthymine and its crystal structure is …
Number of citations: 71 pubs.acs.org
SD Wetmore, RJ Boyd, LA Eriksson - The Journal of Physical …, 1998 - ACS Publications
… 1-Methylthymine is of interest since the chemistry changes … various radiation products in 1-methylthymine are displayed in … The major difference between thymine and 1-methylthymine is …
Number of citations: 93 pubs.acs.org
B Morzyk-Ociepa, MJ Nowak, D Michalska - Spectrochimica Acta Part A …, 2004 - Elsevier
… The aim of this work is to present, for the first time, the infrared spectra of 1-methylthymine … used to revise an existing assignment of the vibrational spectra of solid 1-methylthymine. …
Number of citations: 32 www.sciencedirect.com
K Hoogsteen - Acta crystallographica, 1959 - scripts.iucr.org
… respect to the 1-methylthymine. The amino group of the 9-methyladenine is still connected by means of a hydrogen bond to the oxygen atom attached to Ca of 1-methylthymine, but the …
Number of citations: 594 scripts.iucr.org
M Etinski, T Fleig, CM Marian - The Journal of Physical Chemistry …, 2009 - ACS Publications
The ground and low-lying excited states of the pyrimidine nucleo bases uracil, thymine, and 1-methylthymine have been characterized using ab initio coupled-cluster with approximate …
Number of citations: 130 pubs.acs.org
LX Dang, PA Kollman - Journal of the American Chemical Society, 1990 - ACS Publications
The results of molecular dynamics simulations on the free energy of association of adenine and thymine bases in water are presented. The influence of the solvent on the free energy …
Number of citations: 78 pubs.acs.org
B Fischer, H Preut, B Lippert, H Schöllhorn, U Thewalt - Polyhedron, 1990 - Elsevier
Co-crystallization of Na[AuCl 4 ] with 1-methyluracil, C 5 H 6 N 2 O 2 (1-MeUH), and 1-methylthymine, C 6 H 8 N 2 O 2 (1-MeTH), at pH 0.8 yields predominently salts of composition [Na(…
Number of citations: 39 www.sciencedirect.com

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